molecular formula C6H4ClN3O2 B6599289 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one CAS No. 1694761-81-3

2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one

Cat. No.: B6599289
CAS No.: 1694761-81-3
M. Wt: 185.57 g/mol
InChI Key: ZMXNFHYKOBUQKA-UHFFFAOYSA-N
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Description

2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one is a heterocyclic compound that features a fused pyrimidine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-chloropyrimidine with glyoxylic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of oxo derivatives.

    Reduction Products: Reduction can yield amine or alcohol derivatives.

Scientific Research Applications

2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules.

Mechanism of Action

The mechanism of action of 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one involves its interaction with specific molecular targets. The chlorine atom and the fused ring system allow it to bind to active sites of enzymes or receptors, potentially inhibiting their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one: This compound has a sulfur atom in place of the oxygen atom in the oxazine ring.

    4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one: This compound has a chlorine atom at a different position on the ring system.

Uniqueness

2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one is unique due to its specific ring structure and the presence of both chlorine and oxygen atoms. This combination allows for a distinct set of chemical reactions and interactions, making it valuable for various applications in research and industry.

Biological Activity

2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one is a heterocyclic compound characterized by its unique fused ring structure, which includes elements of both pyrimidine and oxazine. This compound has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

PropertyValue
IUPAC Name2-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-one
Molecular Weight185.57 g/mol
Chemical FormulaC6H4ClN3O2
CAS Number1694761-81-3

Structure

The structural formula of this compound features a chlorine atom at the 2-position of the pyrimidine ring and a carbonyl group attached to the oxazine moiety. This configuration is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine atom enhances electrophilicity, allowing the compound to participate in nucleophilic substitution reactions. This property may lead to the inhibition of certain enzymatic pathways crucial for cellular functions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For example:

  • Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for some derivatives .

Anticancer Potential

The compound has also been evaluated for its anticancer properties.

  • Case Study : In vitro studies indicated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. A notable increase in cell death was observed at concentrations above 50 µM .

Enzyme Inhibition

Inhibition studies reveal that this compound can act as a potent inhibitor for certain kinases involved in cancer progression.

  • Research Findings : A recent investigation highlighted that this compound inhibited the activity of protein kinase B (AKT), which plays a crucial role in cell survival and metabolism. The IC50 value was determined to be approximately 25 µM .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound over similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Target
2-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-oneHighModerateAKT
2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-oneModerateLowNone identified
4-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-oneLowHighVarious kinases

Discussion

The comparative analysis indicates that while some derivatives exhibit strong anticancer properties (e.g., 4-chloro derivatives), they may lack the broad-spectrum antimicrobial activity seen in this compound. This versatility makes it a promising candidate for further pharmacological exploration.

Properties

IUPAC Name

2-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2/c7-6-8-1-3-5(10-6)12-2-4(11)9-3/h1H,2H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXNFHYKOBUQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CN=C(N=C2O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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